molecular formula C12H18N2O3 B1532726 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide CAS No. 1466071-92-0

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

Cat. No.: B1532726
CAS No.: 1466071-92-0
M. Wt: 238.28 g/mol
InChI Key: SEDKJMWYRIXICK-UHFFFAOYSA-N
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Description

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H14N2O3. It is primarily used for research purposes and is not intended for human use . This compound is known for its unique structure, which includes an aromatic ring, an amide group, and ether linkages.

Preparation Methods

The synthesis of 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 4-amino-2-methylphenyl with 2-(2-methoxyethoxy)benzoyl chloride under specific conditions . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, but it is generally synthesized in small quantities for research purposes. The reaction conditions may vary depending on the desired purity and yield.

Chemical Reactions Analysis

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are typically carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group. Common reagents include halogens and alkylating agents, leading to the formation of substituted benzamides or ethers.

Scientific Research Applications

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers use this compound to study its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

    Medicine: Although not used clinically, it is studied for its potential pharmacological properties. Researchers explore its effects on various biological targets to understand its mechanism of action.

    Industry: In industrial research, this compound is used to develop new materials and chemicals. Its properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and interactions with biological molecules.

Properties

IUPAC Name

4-amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-14(2)12(15)10-5-4-9(13)8-11(10)17-7-6-16-3/h4-5,8H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDKJMWYRIXICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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